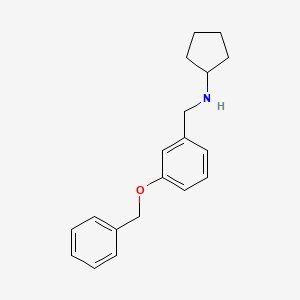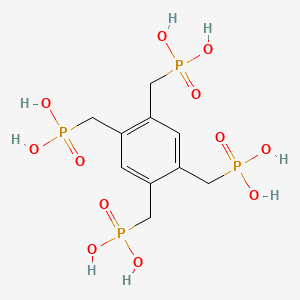
(Benzene-1,2,4,5-tetrayltetrakis(methylene))tetraphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzene-1,2,4,5-tetrayltetrakis(methylene))tetraphosphonic acid is a complex organic compound characterized by its benzene ring structure substituted with four methylene groups, each linked to a tetraphosphonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Benzene-1,2,4,5-tetrayltetrakis(methylene))tetraphosphonic acid typically involves the reaction of benzene-1,2,4,5-tetracarboxylic acid with phosphonic acid derivatives under controlled conditions. The reaction is often carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of benzene-1,2,4,5-tetracarboxylic acid, followed by its conversion to the corresponding tetraphosphonic acid derivative. This process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Benzene-1,2,4,5-tetrayltetrakis(methylene))tetraphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine or phosphonate derivatives.
Substitution: The methylene groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products where the methylene groups have been replaced by other functional groups .
Wissenschaftliche Forschungsanwendungen
(Benzene-1,2,4,5-tetrayltetrakis(methylene))tetraphosphonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (Benzene-1,2,4,5-tetrayltetrakis(methylene))tetraphosphonic acid involves its ability to form stable complexes with metal ions through its phosphonic acid groups. These complexes can interact with various molecular targets and pathways, leading to specific effects depending on the application. For example, in MOFs, the compound acts as a linker, connecting metal nodes to form a porous framework .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraphosphonic acid: Similar structure but with ethene groups instead of methylene groups.
Benzene-1,2,4,5-tetracarboxylic acid: Precursor to the compound, with carboxylic acid groups instead of phosphonic acid groups.
Uniqueness
(Benzene-1,2,4,5-tetrayltetrakis(methylene))tetraphosphonic acid is unique due to its specific substitution pattern and the presence of multiple phosphonic acid groups, which enhance its ability to form stable complexes and its versatility in various applications .
Eigenschaften
Molekularformel |
C10H18O12P4 |
|---|---|
Molekulargewicht |
454.14 g/mol |
IUPAC-Name |
[2,4,5-tris(phosphonomethyl)phenyl]methylphosphonic acid |
InChI |
InChI=1S/C10H18O12P4/c11-23(12,13)3-7-1-8(4-24(14,15)16)10(6-26(20,21)22)2-9(7)5-25(17,18)19/h1-2H,3-6H2,(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22) |
InChI-Schlüssel |
YIHIDHLQYGLSMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B14773110.png)
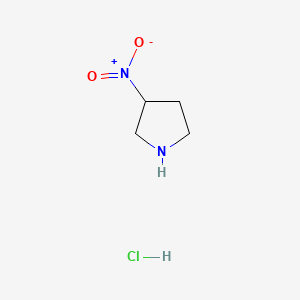



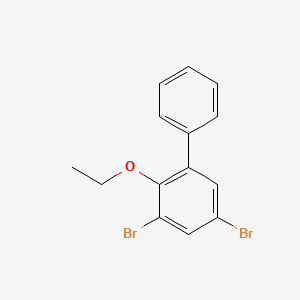
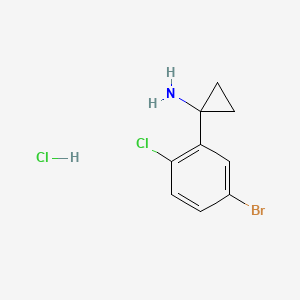
![Methyl 5-amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14773139.png)

![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14773144.png)

